N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N6O2/c19-13-6-5-10(7-14(13)20)26-16(23-24-25-26)9-22-18(28)17(27)12-8-21-15-4-2-1-3-11(12)15/h1-8,21H,9H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTHDVXEHZAMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Tetrazole Ring : Known for its ability to mimic carboxylic acids, enhancing binding to biological targets.
- Difluorophenyl Group : Increases hydrophobic interactions and binding affinity.
- Indole Moiety : Contributes to the compound's pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to bind effectively to enzyme active sites.
- Receptor Modulation : The difluorophenyl group enhances selectivity and affinity towards specific receptors, potentially influencing signaling pathways.
Antioxidant Activity
Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. A study evaluating various synthesized tetrazole derivatives found substantial radical scavenging activity, particularly in compound S10, which showed the highest efficacy among tested samples .
Antimicrobial Activity
Tetrazole derivatives have been reported to possess antimicrobial properties. For instance, studies indicate that related compounds demonstrate activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Potential
Emerging research suggests that compounds with similar structures exhibit anticancer properties. For example, tetrazole derivatives have been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific IC50 values have been documented for various derivatives, indicating their potency against different cancer types .
Case Studies and Research Findings
| Study | Compound | Activity | IC50 (µM) |
|---|---|---|---|
| 1 | S10 | Antioxidant | 61.84 |
| 2 | Tetrazole Derivative | Antimicrobial | Varies by strain |
| 3 | Indole-Tetrazole Hybrid | Anticancer | 24 - 182 |
Notable Research
One significant study synthesized a series of tetrazole derivatives and evaluated their biological activities using DPPH radical scavenging assays and antimicrobial susceptibility tests. The study concluded that modifications in the tetrazole structure could enhance biological activity, suggesting a promising avenue for drug development .
Comparison with Similar Compounds
Structural Analogues in Antimicrobial Indole Derivatives
Compounds featuring the 2-(1H-indol-3-yl)-2-oxoacetamide scaffold have demonstrated antimicrobial activity. For example:
- 2-(1-(3-bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide () exhibited potent antimicrobial effects, attributed to the electron-withdrawing nitro group and bromopropyl chain enhancing membrane penetration .
- N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () replaced the tetrazole with an oxadiazole ring, retaining antimicrobial efficacy but with reduced metabolic stability compared to tetrazole-containing analogs .
Table 1: Structural and Functional Comparison with Antimicrobial Indole Derivatives
The target compound’s tetrazole group may offer improved stability over oxadiazoles, while the 3,4-difluorophenyl group could enhance target specificity compared to nitro or bromo substituents .
Angiotensin II Receptor Antagonists (ARBs)
Tetrazole-containing ARBs like losartan and valsartan () share the tetrazole motif but employ imidazole or biphenyl cores instead of indole. These drugs inhibit angiotensin II receptors by mimicking the carboxylate group via the tetrazole’s acidity .
Table 2: Comparison with Tetrazole-Based ARBs
While the tetrazole moiety is common, the target compound’s indole-oxoacetamide core likely directs it toward divergent biological pathways, such as enzyme inhibition or antimicrobial action, rather than cardiovascular targets .
Metabolite Analogues with Modified Indole Scaffolds
A metabolite, N-(3,5-dichloropyridin-4-yl)-2-{1-[(4-fluorophenyl)methyl]-5-hydroxy-1H-indol-3-yl}-2-oxoacetamide (), shares the 2-oxoacetamide-indole backbone but incorporates a halogenated pyridine and fluorophenylmethyl group. Such modifications often enhance binding to enzymes or receptors involved in oxidative stress or inflammation .
Table 3: Comparison with Metabolite Analogues
The absence of a 5-hydroxy group in the target compound may reduce oxidative metabolism, while the tetrazole could improve pharmacokinetics relative to halogenated pyridine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
